1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride
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Overview
Description
1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride is a chemical compound with the molecular formula C5H11NO·HCl. It is known for its unique structure, which includes a cyclopropyl ring, an amino group, and an ethanol moiety.
Preparation Methods
The synthesis of 1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride can be achieved through several methods:
Aldol Condensation and Azo-Aldol Condensation: These reactions involve the formation of carbon-carbon bonds between aldehydes or ketones and compounds containing active hydrogen atoms.
Transition Metal-Catalyzed C-H Activation and Amination: This method involves the activation of C-H bonds in the presence of transition metal catalysts, followed by amination to introduce the amino group.
Cyclopropanation Reactions: The cyclopropyl ring can be formed through cyclopropanation reactions involving diazo compounds, ylides, or carbene intermediates.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of cyclopropyl-containing molecules on biological systems.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride can be compared with other similar compounds, such as:
trans-2-Aminocyclopentanol hydrochloride: This compound has a similar structure but contains a cyclopentyl ring instead of a cyclopropyl ring.
cis-4-Aminotetrahydro-3-furanol hydrochloride: This compound contains a tetrahydrofuran ring and an amino group, making it structurally similar but with different ring size and properties.
The uniqueness of this compound lies in its cyclopropyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(1R,2R)-2-aminocyclopropyl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-3(7)4-2-5(4)6;/h3-5,7H,2,6H2,1H3;1H/t3?,4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZRNOYETAFKNP-GGTNOVMKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378496-93-4 |
Source
|
Record name | rac-1-[(1R,2R)-2-aminocyclopropyl]ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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